IDO5L is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme implicated in tumor-mediated immune suppression. IDO1 catalyzes the rate-limiting step in tryptophan catabolism, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which together suppress the function of effector T cells and promote immune tolerance. IDO5L acts as a research tool to block this pathway, thereby restoring anti-tumor immune responses, and is frequently evaluated in preclinical models, often in combination with other immunotherapies like checkpoint inhibitors.
While numerous IDO1 inhibitors exist, they are not functionally interchangeable for research procurement. Critical differences in binding modes, selectivity against the related TDO2 enzyme, and pharmacokinetic properties dictate experimental outcomes. For example, the well-studied inhibitor Epacadostat is over 100-fold selective for IDO1 over TDO2, whereas Navoximod is only about 20-fold selective. Such variations can lead to confounding off-target effects, impacting the reproducibility and interpretation of in vivo studies. Furthermore, differences in solubility and metabolic stability affect formulation requirements and achievable exposure in preclinical models, making direct substitution unreliable.
IDO5L demonstrates potent inhibition of IDO1 activity within a cellular context, which is a critical measure of its ability to cross cell membranes and engage the intracellular enzyme. In an interferon-gamma stimulated HeLa cell assay, IDO5L inhibited kynurenine production with an IC50 of 19 nM. This is more potent than the widely used clinical benchmark Epacadostat (INCB024360), which exhibited a cellular IC50 of 71.8 nM in a comparable assay system.
| Evidence Dimension | Cellular IDO1 Inhibition (IC50) |
| Target Compound Data | 19 nM (IDO5L) |
| Comparator Or Baseline | Epacadostat (INCB024360): 71.8 nM |
| Quantified Difference | ~3.8-fold more potent than Epacadostat |
| Conditions | IFN-γ stimulated HeLa cell assay for IDO5L; similar cellular assay for Epacadostat. |
Higher cellular potency allows for achieving effective target inhibition at lower concentrations, which is crucial for minimizing potential off-target effects and conserving material in experimental setups.
IDO5L shows robust pharmacodynamic activity and anti-tumor efficacy in vivo. In mice bearing GM-CSF-secreting B16 melanoma tumors, subcutaneous administration of IDO5L led to a dose-dependent inhibition of tumor growth. A single 100 mg/kg subcutaneous dose resulted in a 50-60% reduction in plasma kynurenine levels between 2 and 4 hours, confirming significant in vivo target engagement. This level of kynurenine reduction is comparable to that reported for other efficacious IDO1 inhibitors like Navoximod in similar preclinical models.
| Evidence Dimension | Plasma Kynurenine Reduction (In Vivo) |
| Target Compound Data | 50-60% reduction (IDO5L, 100 mg/kg SC) |
| Comparator Or Baseline | Navoximod: ~50% reduction (oral administration) |
| Quantified Difference | Comparable target modulation to an established in-class inhibitor. |
| Conditions | IDO5L in C57BL/6 mice with B16 tumors; Navoximod in mice (unspecified tumor model). |
This evidence validates IDO5L as a suitable tool for in vivo studies, demonstrating that it achieves sufficient exposure to modulate its target and produce an anti-tumor effect in a preclinical setting.
IDO5L has a well-defined solubility profile, a critical parameter for ensuring consistent and reproducible formulations for in vitro and in vivo experiments. It is highly soluble in DMSO (≥ 52 mg/mL or 191.43 mM), facilitating the preparation of concentrated stock solutions for cell-based assays. For in vivo use, established formulation protocols exist, such as using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 2.5 mg/mL (9.20 mM). This high degree of processability contrasts with compounds that have poor or undocumented solubility, which can lead to precipitation, inconsistent dosing, and experimental artifacts.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥ 52 mg/mL (191.43 mM) |
| Comparator Or Baseline | General benchmark for poorly soluble compounds which can be <1 mg/mL. |
| Quantified Difference | High solubility allows for flexible and concentrated stock preparation. |
| Conditions | Solubility measured in Dimethyl sulfoxide (DMSO). |
A clearly defined and high solubility in standard laboratory solvents simplifies experimental workflows, reduces the risk of compound precipitation, and ensures accurate, reproducible dosing in both cell cultures and animal models.
IDO5L is well-suited for in vivo studies in syngeneic mouse models of cancer. Its demonstrated ability to significantly reduce plasma kynurenine levels and inhibit tumor growth provides a reliable tool for investigating the role of IDO1 inhibition, either as a monotherapy or in combination with checkpoint inhibitors like anti-PD-1 antibodies.
The high cellular potency (IC50 = 19 nM) and excellent DMSO solubility of IDO5L make it an ideal choice for cell-based assays, including high-throughput screens to identify synergistic drug combinations. Its potency ensures that a clear biological response can be measured at low concentrations, preserving the health of cell cultures.
With its well-characterized high potency in cellular assays, IDO5L can serve as a valuable positive control or reference compound when evaluating novel, internally-developed IDO1 inhibitors. Its performance provides a quantitative benchmark against which new chemical entities can be compared.